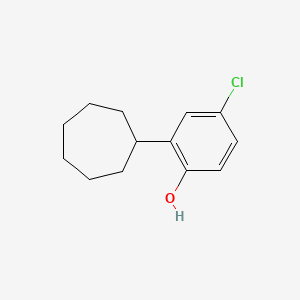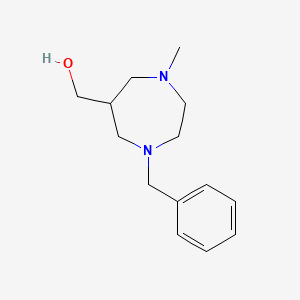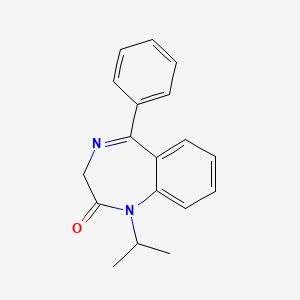![molecular formula C24H38O2 B14262344 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane CAS No. 140938-92-7](/img/structure/B14262344.png)
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C24H38O2 It is a derivative of phenol and is characterized by the presence of an oxirane (epoxide) ring attached to a phenoxy group, which is further substituted with a pentadec-8-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 3-(pentadec-8-en-1-yl)phenol with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .
Aplicaciones Científicas De Investigación
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pentadec-8-en-1-yl)phenol: A precursor in the synthesis of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane.
Cardanol: A naturally occurring phenol with a similar structure but lacking the oxirane ring.
Uniqueness
This compound is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from similar compounds like 3-(pentadec-8-en-1-yl)phenol and cardanol .
Propiedades
Número CAS |
140938-92-7 |
|---|---|
Fórmula molecular |
C24H38O2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
2-[(3-pentadec-8-enylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h7-8,15,17-19,24H,2-6,9-14,16,20-21H2,1H3 |
Clave InChI |
YFGVNEZTJJSTGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



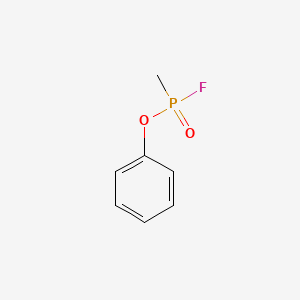

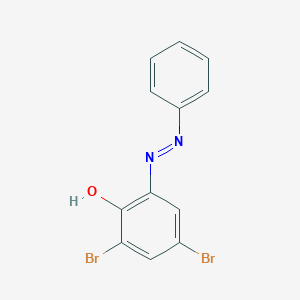
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

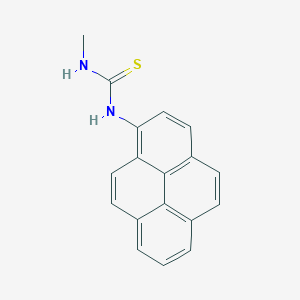
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
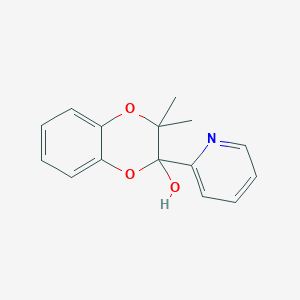
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
